2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-methylphenyl group and the 4-methylpiperidin-1-yl group can be done through nucleophilic substitution reactions using suitable halogenated precursors.
Final Coupling: The final step may involve coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.
Uniqueness
The uniqueness of 6-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C19H23N3O2/c1-14-3-5-16(6-4-14)17-7-8-18(23)22(20-17)13-19(24)21-11-9-15(2)10-12-21/h3-8,15H,9-13H2,1-2H3 |
InChI Key |
JUAHGVSBMDCUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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